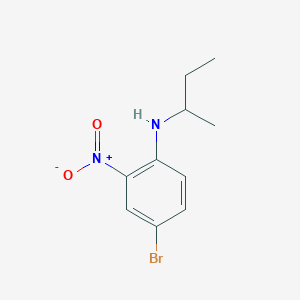

4-bromo-N-(butan-2-yl)-2-nitroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13BrN2O2 |

|---|---|

Molecular Weight |

273.13 g/mol |

IUPAC Name |

4-bromo-N-butan-2-yl-2-nitroaniline |

InChI |

InChI=1S/C10H13BrN2O2/c1-3-7(2)12-9-5-4-8(11)6-10(9)13(14)15/h4-7,12H,3H2,1-2H3 |

InChI Key |

RBHPBFDQAGRXEH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo N Butan 2 Yl 2 Nitroaniline and Analogues

Strategies for Regioselective Bromination and Nitration on the Aniline (B41778) Core

Achieving the desired 1,2,4-substitution pattern on the aniline ring is a primary challenge. The directing effects of the amino group (an ortho-, para-director) and the nitro group (a meta-director) must be carefully managed to install the bromine and nitro groups at the C4 and C2 positions, respectively.

Electrophilic aromatic substitution (EAS) is the cornerstone of arene functionalization. masterorganicchemistry.com However, the high reactivity of the aniline ring and the interplay of substituent directing effects demand specific strategies to achieve regioselectivity. The amino group (-NH₂) is a powerful activating group, directing incoming electrophiles to the ortho and para positions. byjus.com

Direct bromination of aniline with bromine water typically leads to the formation of 2,4,6-tribromoaniline (B120722) due to the strong activation of the ring. youtube.com To achieve monobromination, the activating effect of the amino group must be tempered. This is commonly accomplished by protecting the amine, for instance, as an acetanilide (B955) (-NHCOCH₃). The acetyl group reduces the electron-donating ability of the nitrogen lone pair, allowing for a more controlled reaction. Bromination of acetanilide followed by hydrolysis can yield p-bromoaniline as the major product. youtube.com

Nitration of aniline presents a different challenge. The use of strong acidic media (e.g., a mixture of nitric and sulfuric acids) leads to the protonation of the amino group, forming the anilinium ion (-NH₃⁺). This group is a strong deactivating, meta-director, leading to significant amounts of the meta-nitroaniline isomer. docsity.com Therefore, the protection strategy is also crucial for nitration to favor the formation of ortho- and para-isomers.

A highly effective strategy for synthesizing the 4-bromo-2-nitroaniline (B116644) core involves a sequential EAS approach starting from a pre-substituted aniline. For example, 2-nitroaniline (B44862) can be used as a starting material. In this case, both the amino group (ortho, para-directing) and the nitro group (meta-directing) guide the incoming electrophile to the C4 position. Various brominating agents can be employed for this transformation. guidechem.com An alternative route begins with 4-bromoaniline (B143363), which, after protection as 4-bromoacetanilide, can be nitrated to introduce the nitro group at the C2 position, ortho to the activating acetylamino group. prepchem.com Subsequent hydrolysis of the amide yields the desired 4-bromo-2-nitroaniline. prepchem.com

| Starting Material | Key Steps | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 2-Nitroaniline | 1. Bromination | 1. KBr, NaClO₃, H₂SO₄, 35-75°C guidechem.com | Convergent directing effects lead to high regioselectivity for the 4-bromo isomer. Fewer steps. | Handling of 2-nitroaniline. |

| 4-Bromoaniline | 1. Protection (Acetylation) 2. Nitration 3. Deprotection (Hydrolysis) | 1. Acetic Anhydride (B1165640) prepchem.com 2. Nitric Acid, 15-20°C prepchem.com 3. Aq. HCl, reflux prepchem.com | Readily available starting material. Protection allows for controlled nitration. | Multi-step process involving protection and deprotection. |

| Aniline | 1. Protection (Acetylation) 2. Nitration 3. Separation of Isomers 4. Hydrolysis 5. Bromination | 1. Acetic Anhydride 2. HNO₃, H₂SO₄ 3. Recrystallization 4. Acid/Base 5. Brominating Agent | Starts from the simplest precursor. | Longest route; requires separation of ortho/para isomers. |

Directed ortho metalation (DoM) offers an alternative, powerful method for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org This technique utilizes a directed metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho position. baranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with a suitable electrophile to introduce a substituent with high precision.

For aniline derivatives, the amino group itself is not an effective DMG. However, it can be converted into a variety of potent DMGs, such as amides (-CONR₂), carbamates (-OCONR₂), or sulfonamides (-SO₂NR₂). organic-chemistry.org These groups chelate the lithium atom, directing deprotonation exclusively to the ortho position.

For instance, an N-protected aniline can be subjected to DoM. The introduction of a silyl (B83357) group on the nitrogen can facilitate a double lithiation, allowing for functionalization at the ortho position. organic-chemistry.org After ortho-lithiation, the intermediate can be quenched with an electrophilic bromine source (e.g., 1,2-dibromotetrafluoroethane) or a nitrating agent to install the desired substituent. While more complex in execution than classical EAS, DoM provides a synthetic route to substituted anilines that may be difficult to access through other means, offering unparalleled control over regiochemistry. wikipedia.orgbaranlab.org

N-Alkylation Strategies for Incorporating the Butan-2-yl Moiety

Once the 4-bromo-2-nitroaniline core is synthesized, the final step is the introduction of the butan-2-yl group onto the nitrogen atom to form the target secondary amine.

The direct N-alkylation of an amine via nucleophilic substitution is a fundamental C-N bond-forming reaction. This method involves the reaction of 4-bromo-2-nitroaniline with a butan-2-yl electrophile, such as 2-bromobutane (B33332) or 2-iodobutane. The aniline acts as the nucleophile, attacking the alkyl halide.

These reactions are typically performed in the presence of a base to neutralize the hydrogen halide byproduct and to deprotonate the aniline, increasing its nucleophilicity. researchgate.net Various bases can be employed, including potassium carbonate, triethylamine, or cesium fluoride (B91410) on celite. researchgate.net The choice of solvent and temperature is also critical to optimize the reaction rate and minimize side reactions. While straightforward, a potential drawback of direct alkylation of primary amines is the possibility of over-alkylation to form a tertiary amine. However, reaction conditions can often be tuned to favor the desired mono-alkylated product. psu.edu

Reductive amination is a highly efficient and widely used method for the synthesis of secondary amines that circumvents the issue of over-alkylation. wikipedia.org This one-pot procedure involves the reaction of a primary amine with a ketone or aldehyde to form an intermediate imine, which is then reduced in situ to the corresponding amine. harvard.edu

To synthesize 4-bromo-N-(butan-2-yl)-2-nitroaniline, 4-bromo-2-nitroaniline is reacted with butan-2-one. The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the imine intermediate. A reducing agent that selectively reduces the imine in the presence of the ketone is then used. harvard.edu Common reagents for this purpose include sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) and sodium cyanoborohydride (NaBH₃CN), which are milder than reagents like lithium aluminum hydride. harvard.eduyoutube.com The chemoselectivity of these hydrides makes reductive amination a robust and high-yielding method for secondary amine formation. organic-chemistry.org

| Method | Reactants | Typical Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | 4-bromo-2-nitroaniline + 2-halobutane | Base (K₂CO₃, CsF-Celite), Solvent (CH₃CN, DMF), Heat researchgate.net | Conceptually simple, uses common reagents. | Risk of over-alkylation to tertiary amine, may require harsh conditions. |

| Reductive Amination | 4-bromo-2-nitroaniline + Butan-2-one | Reducing agent (Na(OAc)₃BH, NaBH₃CN), mild acid catalyst, Solvent (DCE, MeOH) wikipedia.orgharvard.edu | High selectivity for secondary amine, avoids over-alkylation, generally mild conditions. harvard.edu | Requires a carbonyl compound as the alkyl source. |

Multi-Step Synthesis Pathways from Established Precursors

Pathway 1: Bromination followed by Nitration and Alkylation This pathway begins with the protection of a readily available starting material, 4-bromoaniline.

Acetylation: 4-bromoaniline is reacted with acetic anhydride to form 4-bromoacetanilide. This step protects the amino group and moderates its activating effect. prepchem.com

Nitration: The 4-bromoacetanilide is nitrated using a mixture of nitric acid and sulfuric acid. The ortho-, para-directing acetylamino group and the ortho-, para-directing bromo group synergistically direct the incoming nitro group to the C2 position. prepchem.com

Hydrolysis: The resulting 4-bromo-2-nitroacetanilide is hydrolyzed under acidic conditions to remove the acetyl protecting group, yielding 4-bromo-2-nitroaniline. prepchem.com

Reductive Amination: The final step involves the reaction of 4-bromo-2-nitroaniline with butan-2-one in the presence of a reducing agent like sodium triacetoxyborohydride to form the target compound, this compound.

Pathway 2: Nitration followed by Bromination and Alkylation An alternative route starts with 2-nitroaniline, which is also commercially available.

Bromination: 2-nitroaniline is regioselectively brominated at the C4 position. The strong para-directing effect of the amino group and the meta-directing effect of the nitro group both favor substitution at this position, leading to a high yield of 4-bromo-2-nitroaniline. guidechem.com

N-Alkylation: The intermediate is then subjected to N-alkylation. This can be achieved either through direct alkylation with a 2-halobutane or, more cleanly, via reductive amination with butan-2-one.

This second pathway is more atom-economical as it avoids the use of protecting groups, potentially leading to a more efficient and environmentally benign synthesis. The high regioselectivity of the bromination step is a key advantage of this approach. guidechem.com

Sequential Halogenation and Nitration Protocols

A classical and widely employed route to substituted nitroanilines involves a multi-step electrophilic aromatic substitution sequence. The synthesis of this compound via this method typically starts from N-(butan-2-yl)aniline and proceeds through sequential bromination and nitration. The order of these reactions is critical, as the directing effects of the substituents dictate the position of the incoming electrophiles.

The key steps in this protocol are:

N-Alkylation of Aniline (if starting from aniline): The synthesis of the precursor, N-(butan-2-yl)aniline, can be achieved through reductive amination of aniline with butan-2-one or direct N-alkylation with a 2-halobutane.

Electrophilic Bromination: The N-(butan-2-yl) group is an activating ortho-, para-director. Due to the steric hindrance imposed by the bulky butan-2-yl substituent, electrophilic attack is favored at the less hindered para-position. Treatment of N-(butan-2-yl)aniline with a brominating agent, such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like acetic acid, selectively yields 4-bromo-N-(butan-2-yl)aniline as the major product.

Electrophilic Nitration: The subsequent nitration of 4-bromo-N-(butan-2-yl)aniline introduces the nitro group. In this intermediate, the powerful activating and ortho-, para-directing effect of the amino group overrides the deactivating, yet also ortho-, para-directing, effect of the bromine atom. With the para-position already occupied by bromine, the incoming nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, is directed to the ortho-position (C2), yielding the target compound, this compound. Careful control of the reaction temperature is essential to prevent the formation of undesired byproducts.

This classical approach is advantageous for its use of readily available reagents but may require careful optimization to manage regioselectivity and yields.

| Step | Reaction | Key Reagents & Conditions | Intermediate/Product | Controlling Factors |

|---|---|---|---|---|

| 1 | Bromination | N-(butan-2-yl)aniline, NBS or Br₂/CH₃COOH | 4-bromo-N-(butan-2-yl)aniline | Steric hindrance from the N-substituent favors para-substitution. |

| 2 | Nitration | 4-bromo-N-(butan-2-yl)aniline, HNO₃/H₂SO₄, 0-10 °C | This compound | The activating amino group directs nitration to the ortho-position as the para-position is blocked. Low temperature minimizes side reactions. |

Palladium-Catalyzed C-N Cross-Coupling Reactions in Aryl Amine Synthesis

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, represents a powerful and versatile methodology for the synthesis of aryl amines. researchgate.net This approach allows for the formation of a C(aryl)-N bond by coupling an amine with an aryl halide or triflate. wikipedia.org For the synthesis of this compound, this reaction provides a convergent route, constructing the final molecule by forming the N-(butan-2-yl) bond in a single step.

The most strategic application of this methodology involves the reaction of butan-2-amine with a suitable di-halogenated nitroarene precursor, such as 1,4-dibromo-2-nitrobenzene (B110544). The success of this reaction is highly dependent on the catalytic system, which typically comprises a palladium precursor, a specialized phosphine (B1218219) ligand, and a base.

Palladium Precursor: Common sources of palladium(0) include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). beilstein-journals.org

Ligand: The choice of ligand is paramount for an efficient reaction. Sterically hindered and electron-rich biarylphosphine ligands, such as XPhos, RuPhos, or BrettPhos, are often required to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle and to prevent undesired side reactions. beilstein-journals.orgnih.gov

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, facilitating its coordination to the palladium center. Common bases include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃). beilstein-journals.org

Solvent: The reaction is typically performed under anhydrous and inert conditions in aprotic solvents like toluene, 1,4-dioxane, or tetrahydrofuran (B95107) (THF).

This catalytic approach offers high functional group tolerance and often provides higher yields and cleaner reactions compared to classical methods, making it a cornerstone of modern aryl amine synthesis. acs.orgnih.gov

| Component | Examples | Function in Catalytic Cycle |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Phosphine Ligand | XPhos, RuPhos, BrettPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Deprotonates the amine nucleophile to form the active amido species. |

| Aryl Halide Precursor | 1,4-dibromo-2-nitrobenzene | The electrophilic partner in the cross-coupling reaction. |

| Amine | butan-2-amine | The nucleophilic partner that forms the C-N bond. |

Optimization of Reaction Conditions and Yields in the Synthesis of N-Substituted Bromo-Nitroanilines

Achieving high yields and purity in the synthesis of N-substituted bromo-nitroanilines requires systematic optimization of various reaction parameters. The ideal conditions depend heavily on the chosen synthetic route.

For the sequential halogenation and nitration pathway, optimization efforts focus on controlling the selectivity and minimizing the formation of isomers and over-functionalized byproducts. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For instance, in the nitration step, a lower temperature can significantly enhance the selectivity for the desired 2-nitro isomer by slowing down competing reactions.

For the Palladium-catalyzed C-N cross-coupling route, optimization is centered on the careful selection of the catalyst system components. The interplay between the palladium precursor, ligand, and base is crucial for achieving high catalytic turnover and product yield. A screening of different ligands is often the most critical step, as the ligand's electronic and steric properties directly influence the efficiency of the catalytic cycle. The choice of base and solvent can also have a profound impact on reaction rates and yields. The following table illustrates a hypothetical optimization study for the Buchwald-Hartwig coupling of 1,4-dibromo-2-nitrobenzene with butan-2-amine, demonstrating how systematic variation of reaction components can lead to improved outcomes.

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.2) | Toluene | 80 | 65 |

| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOt-Bu (1.2) | Toluene | 80 | 78 |

| 3 | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOt-Bu (1.2) | Toluene | 80 | 85 |

| 4 | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Toluene | 80 | 42 |

| 5 | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOt-Bu (1.2) | Dioxane | 100 | 91 |

| 6 | Pd(OAc)₂ (2) | BrettPhos (4) | NaOt-Bu (1.2) | Dioxane | 100 | 89 |

Data in the table is illustrative and based on typical optimization trends for Buchwald-Hartwig amination reactions.

This systematic approach to optimization, whether for classical multi-step synthesis or modern catalytic methods, is essential for developing robust, efficient, and scalable processes for the production of complex molecules like this compound.

Comprehensive Spectroscopic and Crystallographic Characterization of 4 Bromo N Butan 2 Yl 2 Nitroaniline

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Detailed Assignment of Characteristic Vibrational Modes

The structure of 4-bromo-N-(butan-2-yl)-2-nitroaniline contains several key functional groups whose vibrational frequencies can be predicted. These include the N-H bond of the secondary amine, aromatic and aliphatic C-H bonds, the nitro (NO₂) group, the carbon-bromine (C-Br) bond, and the aromatic ring itself.

The analysis of the parent compound, 4-bromo-2-nitroaniline (B116644), reveals characteristic absorption peaks for the aromatic C-H stretch at 3093 cm⁻¹ and the N-H₂ group at 3472 cm⁻¹. ripublication.com For the title compound, the N-H stretching vibration of the secondary amine is expected to appear in the range of 3300-3500 cm⁻¹. The precise position is highly sensitive to hydrogen bonding. The aromatic C-H stretching vibrations are anticipated to occur just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the sec-butyl group will appear just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ region.

The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch (νas) typically found between 1500-1570 cm⁻¹ and a symmetric stretch (νs) between 1335-1380 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected to produce several bands in the 1450-1600 cm⁻¹ region. The N-H bending vibration is predicted to be near 1500-1550 cm⁻¹. Finally, the C-N stretching vibration should appear in the 1250-1350 cm⁻¹ range, and the C-Br stretching mode is expected at lower frequencies, typically between 500-650 cm⁻¹.

Interactive Data Table: Predicted Vibrational Modes

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium, potentially broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to weak |

| C-H (Aliphatic) | Stretching | 2850 - 2970 | Medium to strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to strong |

| N-O (Nitro) | Asymmetric Stretch | 1500 - 1570 | Strong |

| N-H (Amine) | Bending | 1500 - 1550 | Medium |

| N-O (Nitro) | Symmetric Stretch | 1335 - 1380 | Strong |

| C-N (Amine) | Stretching | 1250 - 1350 | Medium |

| C-Br | Stretching | 500 - 650 | Medium to strong |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The molecular structure of this compound is conducive to the formation of a strong intramolecular hydrogen bond. The proximity of the secondary amine's N-H group to the oxygen atom of the ortho-positioned nitro group allows for the formation of a stable six-membered ring structure via hydrogen bonding (N-H···O-N).

This type of intramolecular interaction would have a significant impact on the N-H stretching frequency in the FT-IR spectrum. It would cause the N-H band to shift to a lower wavenumber (red-shift) and become broader and more intense compared to a non-hydrogen-bonded secondary amine. This is a hallmark feature for ortho-nitroaniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of an organic molecule in solution.

Proton (¹H) NMR Spectroscopic Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically unique proton.

Aromatic Protons: The trisubstituted benzene (B151609) ring has three protons. The proton ortho to the electron-withdrawing nitro group (H3) is expected to be the most deshielded (highest chemical shift). The proton ortho to the bromine (H5) would be next, followed by the proton ortho to the amino group (H6). Their splitting patterns would be a doublet for H6, a doublet of doublets for H5, and a doublet for H3, reflecting their coupling to adjacent protons.

Amine Proton (N-H): This proton's signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It would likely appear as a broad singlet or a doublet if it couples to the adjacent methine proton of the sec-butyl group.

sec-Butyl Protons: This group will show four distinct signals:

A methine proton (-CH-), which would appear as a multiplet due to coupling with the neighboring N-H, CH₂, and CH₃ protons.

A methylene (B1212753) group (-CH₂-), whose protons are diastereotopic and may appear as a complex multiplet.

A methyl group (-CH₃) adjacent to the methylene group, appearing as a triplet.

A methyl group (-CH₃) adjacent to the methine carbon, appearing as a doublet.

Interactive Data Table: Predicted ¹H NMR Signals

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| N-H | 5.0 - 9.0 | broad singlet or doublet | - |

| H3 (Aromatic) | 8.0 - 8.3 | Doublet (d) | J ≈ 2-3 |

| H5 (Aromatic) | 7.3 - 7.6 | Doublet of Doublets (dd) | J ≈ 9 and 2-3 |

| H6 (Aromatic) | 6.8 - 7.1 | Doublet (d) | J ≈ 9 |

| -CH- (sec-Butyl) | 3.5 - 4.0 | Multiplet (m) | - |

| -CH₂- (sec-Butyl) | 1.5 - 1.8 | Multiplet (m) | - |

| -CH₃ (sec-Butyl, terminal) | 0.9 - 1.1 | Triplet (t) | J ≈ 7 |

| -CH₃ (sec-Butyl, internal) | 1.2 - 1.4 | Doublet (d) | J ≈ 7 |

Carbon (¹³C) NMR Spectroscopic Analysis: Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.

Aromatic Carbons: The six aromatic carbons will resonate in the typical range of 110-150 ppm. The chemical shifts are heavily influenced by the substituents. The carbon atom attached to the nitro group (C2) and the one attached to the amino group (C1) would be the most significantly shifted. The carbon bearing the bromine (C4) would also show a characteristic shift.

Aliphatic Carbons: The four carbons of the sec-butyl group will appear in the upfield region of the spectrum (typically 10-60 ppm). The methine carbon directly attached to the nitrogen will be the most downfield of this group due to the deshielding effect of the nitrogen atom.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides essential information, 2D NMR experiments would be required for unambiguous assignment of all signals and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would definitively connect the signals within the sec-butyl group (e.g., showing a correlation between the methine proton and both the methylene and methyl protons attached to it). It would also confirm the connectivity of the aromatic protons (H5 coupled to H6 and H3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to assign each carbon signal based on the already-assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, irrespective of their bonding. It would be useful for determining the preferred conformation of the sec-butyl group relative to the aromatic ring.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (GC-MS, FAB-MS, LC-MS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing precise information on molecular weight and elemental composition, as well as insights into the molecule's stability and fragmentation pathways. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fast Atom Bombardment-Mass Spectrometry (FAB-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to analyze compounds like this compound.

The elemental composition of this compound is C₁₀H₁₃BrN₂O₂. HRMS determines the mass of a molecule with high accuracy, which allows for the unambiguous determination of its elemental formula. The theoretical monoisotopic mass of the compound can be calculated and compared with the experimentally determined value to confirm its identity. The presence of bromine is particularly distinctive due to its isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, occurring in an approximate 1:1 ratio. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, providing a clear signature for bromine-containing compounds.

While specific HRMS data for the title compound is not widely published, the analysis of the parent compound, 4-bromo-2-nitroaniline, has been performed using FAB-MS, confirming its molecular structure. ripublication.com For this compound, the expected molecular ion peaks in a high-resolution spectrum would correspond to the calculated exact masses of its isotopic variants.

Table 1: Theoretical Mass Data for this compound

| Formula | Isotope Composition | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₀H₁₃⁷⁹BrN₂O₂ | C₁₀H₁₃⁷⁹BrN₂O₂ | 288.0164 |

This table is generated based on theoretical calculations for use in HRMS analysis.

The fragmentation pattern observed in a mass spectrum provides a roadmap to the compound's structure. For this compound, fragmentation is expected to occur at the most labile bonds. Based on its structure, several characteristic fragmentation pathways can be proposed:

Alpha-Cleavage: The bond between the nitrogen and the butan-2-yl group is susceptible to cleavage. This would result in the loss of a butan-2-yl radical (•C₄H₉) or a butene molecule (C₄H₈) via hydrogen rearrangement, leading to a prominent fragment corresponding to the 4-bromo-2-nitroaniline cation.

Loss of the Nitro Group: The C-NO₂ bond can cleave, leading to the loss of a nitro radical (•NO₂) or nitrous acid (HNO₂). This is a common fragmentation pathway for nitroaromatic compounds.

Cleavage within the Butyl Group: The butan-2-yl side chain can itself fragment, primarily through the loss of an ethyl radical (•C₂H₅), resulting in a fragment ion with a mass corresponding to the loss of 29 Da from the parent ion.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), although this is often less favorable than the loss of the nitro or alkyl groups.

The relative abundance of these fragment ions would depend on the ionization technique used (e.g., Electron Ionization in GC-MS or softer ionization methods in LC-MS).

Table 2: Plausible Mass Fragments for this compound

| Proposed Fragment | Formula | Plausible m/z (for ⁷⁹Br) | Origin |

|---|---|---|---|

| [M - C₂H₅]⁺ | [C₈H₈BrN₂O₂]⁺ | 259 | Cleavage of the butan-2-yl chain |

| [M - C₄H₉]⁺ | [C₆H₅BrN₂O₂]⁺ | 216 | Loss of the butan-2-yl group |

This table presents hypothetical fragmentation data based on established chemical principles.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. This technique is particularly useful for studying conjugated systems.

The UV-Vis spectrum of this compound is dominated by the electronic structure of the substituted nitrobenzene (B124822) core.

Chromophores: The primary chromophore is the nitroaromatic system. The benzene ring conjugated with the nitro group (NO₂) is responsible for strong absorption bands in the UV region. The nitro group itself is a powerful chromophore, contributing to the intense electronic transitions.

Auxochromes: The N-(butan-2-yl)amino group and the bromine atom act as auxochromes. An auxochrome is a functional group that does not absorb significantly on its own but modifies the absorption of a chromophore to which it is attached. The amino group, with its lone pair of electrons, acts as a strong electron-donating group, engaging in resonance with the benzene ring and the electron-withdrawing nitro group. This intramolecular charge transfer (ICT) from the donor (amino group) to the acceptor (nitro group) results in a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to nitrobenzene alone. The bromine atom also acts as an auxochrome, influencing the electronic transitions through its inductive and mesomeric effects.

The spectrum is expected to show characteristic π → π* transitions associated with the aromatic system and n → π* transitions, which may be obscured by the more intense π → π* bands. The main absorption band would be attributed to the ICT character of the molecule. For comparison, the parent compound 4-nitroaniline (B120555) shows a strong absorption maximum around 380 nm. researchgate.netwikipedia.org

Solvatochromism is the phenomenon where the absorption spectrum of a compound changes with the polarity of the solvent. This effect provides insight into the difference in dipole moment between the ground and excited states of the molecule.

This compound, with its strong electron-donating amino group and electron-withdrawing nitro group, possesses a significant ground-state dipole moment. Upon electronic excitation, the charge transfer character is enhanced, leading to an even larger dipole moment in the excited state.

In such cases, a positive solvatochromism is expected. As the solvent polarity increases, polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization lowers the energy gap for the electronic transition, resulting in a bathochromic shift (a shift to longer, redder wavelengths) of the main absorption band. Therefore, it is anticipated that the λmax of this compound would shift to longer wavelengths as the solvent is changed from a nonpolar solvent (e.g., hexane) to a polar protic solvent (e.g., ethanol (B145695) or methanol).

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides data on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

While the crystal structure for this compound has not been reported in the surveyed literature, the structure of the closely related compound, 2-bromo-4-nitroaniline, has been determined. nih.govresearchgate.net An analysis of this structure provides a valuable reference for predicting the solid-state characteristics of the title compound.

For 2-bromo-4-nitroaniline, the molecule is nearly planar, with a small dihedral angle between the nitro group and the aromatic ring. nih.govresearchgate.net The crystal structure is stabilized by intermolecular N—H···N and N—H···O hydrogen bonds, which link the molecules together. nih.govresearchgate.net

Table 3: Crystallographic Data for the Analogue Compound 2-Bromo-4-nitroaniline

| Parameter | Value |

|---|---|

| Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.03 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 11.098 (3) |

| b (Å) | 16.763 (4) |

| c (Å) | 3.9540 (9) |

| V (ų) | 735.6 (3) |

| Z | 4 |

Data sourced from references nih.govresearchgate.net.

Crystal Packing Motifs and Intermolecular Interactions

There is no published data on the crystal packing motifs and intermolecular interactions (such as π-π stacking, C-H...O interactions, or halogen bonding) for this compound.

Conformational Analysis and Dihedral Angles within the Crystal Lattice

Specific details regarding the conformational analysis and dihedral angles within the crystal lattice of this compound are not available in the current scientific literature.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

A Hirshfeld surface analysis, which provides a quantitative assessment of intermolecular contacts, has not been performed or reported for this compound.

Advanced Computational and Theoretical Investigations of 4 Bromo N Butan 2 Yl 2 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of a compound's reactivity and physical properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable geometric structure of a molecule, known as the ground state geometry. This process, referred to as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is achieved. For a molecule like 4-bromo-N-(butan-2-yl)-2-nitroaniline, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's shape and steric interactions.

A representative data table for optimized geometric parameters that would be generated from such a study is shown below. Please note, these are placeholder values.

| Parameter | Value |

| C-N Bond Length (Aniline) | 1.39 Å |

| C-Br Bond Length | 1.90 Å |

| N-O Bond Length (Nitro) | 1.23 Å |

| C-N-C Bond Angle | 120° |

| O-N-O Bond Angle | 125° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most involved in chemical reactions.

A summary of typical quantum chemical properties derived from HOMO-LUMO analysis is presented in the table below. These are illustrative values.

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Energy Gap | 4.4 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. An MEP analysis of this compound would identify the electron-rich and electron-deficient regions, offering insights into its intermolecular interactions.

Spectroscopic Property Simulations and Validation with Experimental Data

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as the stretching or bending of bonds. This detailed assignment is invaluable for the structural characterization of this compound.

The following table illustrates how simulated vibrational frequencies would be correlated with experimental data. Note that these are example frequencies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3445 |

| C-H Stretch (Aromatic) | 3100 | 3095 |

| C-H Stretch (Aliphatic) | 2980 | 2975 |

| N-O Stretch (Nitro) | 1550 | 1545 |

| C-Br Stretch | 650 | 645 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. By comparing the calculated chemical shifts with the experimental NMR spectrum, the structure of this compound can be confirmed, and the electronic environment of each atom can be better understood.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational tool for simulating the ultraviolet-visible (UV-Vis) absorption spectra of molecules like this compound. This method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of spectral bands.

For substituted nitroanilines, the UV-Vis spectrum is typically characterized by intramolecular charge-transfer (ICT) bands. qnl.qaresearchgate.net In the case of this compound, the electron-donating amino group and the electron-withdrawing nitro group create a "push-pull" system across the benzene (B151609) ring, leading to a significant ICT character in its low-lying electronic transitions. researchgate.net

Computational studies on similar molecules, such as para-nitroaniline (pNA), have shown that TD-DFT can predict the solvatochromic shifts (changes in absorption spectra with solvent polarity) with reasonable accuracy. researchgate.net However, the choice of the exchange-correlation functional is crucial. Functionals like CAM-B3LYP are often employed for charge-transfer excitations to avoid the underestimation of excitation energies that can occur with standard hybrid functionals. researchgate.net

A typical TD-DFT calculation for this compound would involve:

Optimization of the ground-state geometry using Density Functional Theory (DFT).

Calculation of vertical excitation energies using TD-DFT.

Inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), to simulate the spectra in different media.

The simulated spectrum would likely show a prominent absorption band in the near-UV or visible region, corresponding to the HOMO-LUMO transition with significant charge transfer from the amino group and benzene ring to the nitro group. The presence of the bromine atom and the butan-2-yl group would be expected to cause shifts in the absorption maxima compared to simpler nitroanilines due to their electronic and steric effects.

Table 1: Representative TD-DFT Data for a Generic Substituted Nitroaniline

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.54 | 0.45 | HOMO → LUMO |

| S0 → S2 | 4.21 | 0.08 | HOMO-1 → LUMO |

| S0 → S3 | 4.65 | 0.12 | HOMO → LUMO+1 |

Note: This table is illustrative and based on typical values for similar compounds.

Conformational Landscape Analysis and Potential Energy Surface (PES) Studies

The conformational flexibility of this compound is primarily due to the rotation around the C-N bond connecting the butan-2-yl group to the aniline (B41778) ring and the rotation of the butan-2-yl group itself. A Potential Energy Surface (PES) study is essential to identify the stable conformers and the energy barriers between them.

The analysis of the conformational landscape involves systematically changing the key dihedral angles and calculating the corresponding single-point energies. This allows for the mapping of the PES and the identification of local minima, which represent stable conformations, and saddle points, which correspond to transition states.

For the butan-2-yl group, different staggered and eclipsed conformations arise from rotation around its C-C bonds. These conformations are analogous to those of n-butane, with anti and gauche arrangements. The interaction of the butan-2-yl group with the planar nitroaniline moiety introduces additional steric hindrance, influencing the relative energies of the conformers.

The rotation around the N-C(phenyl) bond is also a critical factor. The planarity of the molecule is influenced by the formation of an intramolecular hydrogen bond between the amino N-H and an oxygen atom of the ortho-nitro group, which is a common feature in 2-nitroaniline (B44862) derivatives. researchgate.net This interaction would favor a more planar conformation of the amino group with respect to the benzene ring.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 0.00 |

| B | 60° (gauche) | 1.20 |

| C | 0° (eclipsed) | 4.50 |

Note: This table is illustrative and based on general principles of conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of this compound and the explicit effects of solvent molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions over time.

In a typical MD simulation of this compound in a solvent like water or ethanol (B145695), the following aspects would be investigated:

Solvation Shell Structure: The arrangement of solvent molecules around the solute, particularly around the polar nitro and amino groups, as well as the hydrophobic butan-2-yl group and the bromine atom. The bromine atom can participate in halogen bonding, which could be explored in MD simulations. nih.gov

Hydrogen Bonding: The dynamics of intramolecular hydrogen bonds (between the NH and NO2 groups) and intermolecular hydrogen bonds with protic solvents would be analyzed. Studies on p-nitroaniline in water have highlighted the importance of hydrogen bonding in solvatochromic shifts.

Conformational Dynamics: The transitions between different conformers identified in the PES analysis can be observed over the course of an MD simulation, providing insights into the flexibility of the molecule at different temperatures.

The force field used in the MD simulation is critical for obtaining accurate results. For a molecule like this compound, a well-parameterized force field that can accurately describe the partial charges, van der Waals interactions, and dihedral potentials is necessary.

Theoretical Insights into Reaction Mechanisms and Selectivity

Theoretical calculations are invaluable for elucidating the mechanisms and selectivity of reactions involving this compound. DFT calculations can be used to map the reaction pathways for various transformations, such as nucleophilic aromatic substitution, reduction of the nitro group, or reactions at the amino group.

For instance, in the reduction of the nitro group to an amino group, a well-established process for nitroaromatics, theoretical studies can help to understand the stepwise mechanism involving intermediates like nitroso and hydroxylamine (B1172632) species. orientjchem.org The calculations would involve locating the transition states for each step and determining the activation energies, which can then be used to predict the reaction kinetics.

Similarly, for nucleophilic aromatic substitution, where a nucleophile replaces the bromine atom, computational studies can predict the regioselectivity and the influence of the ortho-nitro and para-amino groups on the reaction rate. The calculated electrostatic potential map of the molecule can indicate the most likely sites for electrophilic and nucleophilic attack.

Chemical Reactivity and Derivatization of 4 Bromo N Butan 2 Yl 2 Nitroaniline

Reactivity of the Aromatic Core

The aromatic ring of 4-bromo-N-(butan-2-yl)-2-nitroaniline is substituted with a strongly activating N-(butan-2-yl)amino group, a strongly deactivating nitro group, and a weakly deactivating bromo group. The combination and positioning of these groups determine the regioselectivity and feasibility of substitution reactions on the aromatic core.

Further Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. The directing effects of the existing substituents determine the position of any further substitution.

N-(butan-2-yl)amino group: This is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself (positions 3 and 5). byjus.com

Nitro group: This is a strong deactivating group and directs incoming electrophiles to the meta position (position 5). libretexts.org

Bromo group: This is a deactivating group but directs incoming electrophiles to the ortho and para positions (positions 3 and 5).

Considering the positions on the ring of this compound, the potential sites for electrophilic attack are C3, C5, and C6.

Position C3: ortho to the activating amino group and ortho to the deactivating bromo group.

Position C5: para to the activating amino group, meta to the deactivating nitro group, and ortho to the deactivating bromo group.

Position C6: ortho to the activating amino group.

The N-(butan-2-yl)amino group is the most powerful activating group, and its directing effect will dominate. byjus.comchemistrysteps.com Therefore, substitution is most likely to occur at the positions ortho and para to it. The para position (C5) is already substituted with a hydrogen, and this position is also favored by the directing effects of the bromo and nitro groups. The ortho positions are C3 and C5. However, direct electrophilic substitution, such as nitration or halogenation, can be problematic. Strong acidic conditions used in nitration can protonate the amino group, forming an anilinium ion which is a meta-directing deactivator. byjus.com Furthermore, the strong activation by the amino group can lead to over-reaction, such as polyhalogenation. libretexts.org To achieve controlled monosubstitution, the reactivity of the amino group is often moderated by acetylation to form an acetanilide (B955), which is less activating but still an ortho, para-director. libretexts.org

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of -NH(butan-2-yl) | Influence of -NO₂ | Influence of -Br | Overall Likelihood |

|---|---|---|---|---|

| C3 | ortho (activating) | - | ortho (deactivating) | Possible, but sterically hindered |

| C5 | para (activating) | meta (deactivating) | ortho (deactivating) | Most Likely |

| C6 | ortho (activating) | - | - | Possible, but sterically hindered |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. libretexts.orgorganicchemistrytutor.com In this compound, the nitro group at the C2 position strongly activates the ring towards nucleophilic attack.

The bromine atom at C4 is located para to the electron-withdrawing nitro group. This geometric arrangement is ideal for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgnih.gov Consequently, the bromine atom can be displaced by a variety of nucleophiles.

Common nucleophiles for this reaction include:

Alkoxides (RO⁻)

Hydroxide (OH⁻)

Amines (RNH₂ or R₂NH)

Thiolates (RS⁻)

The reaction proceeds via a two-step addition-elimination mechanism. organicchemistrytutor.comnih.gov The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group (bromine). nih.gov

Example Reaction:

this compound + NaOCH₃ → 4-methoxy-N-(butan-2-yl)-2-nitroaniline + NaBr

This reactivity allows for the introduction of a wide range of functional groups at the C4 position, making it a valuable synthetic intermediate.

Cross-Coupling Reactions for Aryl Halide Functionalization

The carbon-bromine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a new C-C bond. nih.gov This method is widely used for the synthesis of biaryl compounds. The reaction is generally tolerant of various functional groups, including nitro and amino groups. nih.govresearchgate.net

Reactants: this compound, an arylboronic acid (Ar-B(OH)₂), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), and a base (e.g., K₂CO₃, Cs₂CO₃). mdpi.com

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. organic-chemistry.orgnumberanalytics.com It provides a direct method for the arylation of alkenes.

Reactants: this compound, an alkene (e.g., styrene, acrylate), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., Et₃N). wikipedia.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to create an arylalkyne. It requires a palladium catalyst and a copper(I) co-catalyst.

Reactants: this compound, a terminal alkyne (RC≡CH), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., Et₃N).

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing substituted anilines and diarylamines. The presence of the nitro group can be tolerated under specific conditions, although it may affect catalyst activity. beilstein-journals.orglibretexts.org

Reactants: this compound, an amine (R¹R²NH), a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu). wikipedia.org

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | C-C | Pd(0/II) catalyst, Base |

| Heck | Alkene | C-C | Pd(0/II) catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C | Pd(0/II) catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd(0/II) catalyst, Ligand, Base |

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amine.

Derivatization of the Nitro Group

While reduction is the most common fate of the aromatic nitro group, other transformations are also possible, though less frequently employed.

Conversion to Azides: There is no direct, one-step method to convert an aromatic nitro group to an azide (B81097). However, a two-step sequence is well-established. First, the nitro group is reduced to the corresponding primary amine as described in section 5.2.1. The resulting amine can then be converted to an aryl azide via a diazotization reaction followed by treatment with sodium azide (NaN₃). researchgate.net Alternatively, diazotransfer reagents can be used on the primary amine. organic-chemistry.org

Conversion to Nitroso Compounds: The partial reduction of nitroarenes can yield nitrosoarenes. This requires careful control of reaction conditions as nitroso compounds are themselves readily reduced. at.ua Reagents such as zinc dust in aqueous ammonium (B1175870) chloride have been used for this transformation. wikipedia.org The direct oxidation of N-arylhydroxylamines (which are intermediates in nitro reduction) is another common route to nitroso compounds. nih.gov

Mechanistic Studies of Key Transformations

Acylation and Sulfonylation: The mechanism of N-acylation and N-sulfonylation is a nucleophilic acyl substitution. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the secondary amine onto the electrophilic carbonyl carbon of the acyl halide/anhydride (B1165640) or the sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the leaving group (e.g., chloride), yields the final amide or sulfonamide product. The role of the base is to deprotonate the nitrogen in the intermediate, making the leaving group expulsion more favorable and neutralizing the acid byproduct.

Enamine Formation: The mechanism of enamine formation begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of an aldehyde or ketone, forming a zwitterionic tetrahedral intermediate (a carbinolamine). Proton transfer from the nitrogen to the oxygen, often facilitated by an acid catalyst, results in a neutral carbinolamine. Subsequent protonation of the hydroxyl group by the acid catalyst turns it into a good leaving group (water). The lone pair on the nitrogen then helps to push out the water molecule, forming an iminium ion. In the final step, a base (which can be another molecule of the amine or the solvent) removes a proton from the α-carbon, leading to the formation of the C=C double bond of the enamine and regeneration of the catalyst.

Reductive Cyclization for Heterocycle Formation: The mechanism for the formation of benzimidazoles via reductive cyclization first involves the reduction of the nitro group to an amine, typically using reagents like Sn/HCl, H2/Pd-C, or sodium dithionite. The resulting diamine then reacts with a carboxylic acid or its derivative. In the case of a carboxylic acid, the reaction is a condensation that proceeds via an initial acid-base reaction followed by nucleophilic attack of one amino group on the protonated carbonyl carbon. Dehydration of the resulting tetrahedral intermediate gives an amidine, which then undergoes intramolecular nucleophilic attack by the second amino group on the amidine carbon, followed by elimination of ammonia (B1221849) (or another amine if a derivative is used) to form the benzimidazole (B57391) ring.

Advanced Applications of 4 Bromo N Butan 2 Yl 2 Nitroaniline and Its Derivatives in Chemical Science

Exploration as a Nonlinear Optical (NLO) Material

Organic molecules with large second-order nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, including frequency conversion and optical switching. ripublication.com The quintessential structure for a high-performance NLO chromophore is a donor-π-acceptor (D-π-A) system, where an electron-donating group and an electron-accepting group are connected through a π-conjugated bridge. researchgate.net The 4-bromo-N-(butan-2-yl)-2-nitroaniline molecule fits this paradigm, with the secondary amine acting as a donor, the nitro group as a strong acceptor, and the benzene (B151609) ring as the π-system.

Investigation of Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the frequency. The efficiency of this process is a critical measure of an NLO material's performance.

While direct SHG efficiency data for this compound is not extensively documented, the parent compound, 4-bromo-2-nitroaniline (B116644), has been successfully synthesized, crystallized, and characterized as a promising NLO material. ripublication.com Using the Kurtz powder technique with an Nd:YAG laser (1064 nm), studies revealed that 4-bromo-2-nitroaniline exhibits an SHG conversion efficiency that is 1.2 times that of the widely used reference material, urea. ripublication.com This significant efficiency highlights the potential of the 4-bromo-2-nitroaniline scaffold for NLO applications. ripublication.com The substitution of a hydrogen atom with the N-(butan-2-yl) group would be expected to modify this property by influencing the molecule's electronic distribution and, perhaps more importantly, its crystal packing arrangement.

Table 1: Relative SHG Conversion Efficiencies of 4-bromo-2-nitroaniline and Related Compounds This table presents data for the parent compound and other relevant organic materials to provide context for the potential NLO activity of the titular compound.

| Compound | Relative SHG Efficiency (Urea = 1) |

| 4-bromo-2-nitroaniline | 1.2 ripublication.com |

| m-nitroaniline | High ripublication.com |

| o-nitroaniline | Weak ripublication.com |

| m-nitro acetanilide (B955) | 0.037 ripublication.com |

Elucidation of Structure-Property Relationships for NLO Activity

The NLO response of a molecule is intrinsically linked to its chemical structure. For nitroaniline derivatives, several key features govern their efficiency:

Donor-Acceptor Strength: The amino group (-NHR) acts as an electron donor, while the nitro group (-NO2) is a powerful electron acceptor. This charge asymmetry, enhanced by the delocalized π-electrons of the benzene ring, leads to a large molecular dipole moment and high molecular hyperpolarizability (β), which is the microscopic origin of the bulk NLO effect. ripublication.comresearchgate.net

Role of the Bromine Atom: Research suggests that the presence of a bromine atom on the benzene ring can strengthen the donor-acceptor interaction, thereby increasing the SHG conversion efficiency. ripublication.com

Influence of the N-(butan-2-yl) Group: The introduction of the sec-butyl group to the amine nitrogen in this compound is significant for several reasons. Firstly, it enhances the electron-donating character of the amino group compared to the primary amine in the parent compound. Secondly, and crucially, it introduces a chiral center. For SHG to be observed in a bulk crystal, the material must crystallize in a non-centrosymmetric space group. The presence of chirality in a molecule significantly increases the probability of it forming such a non-centrosymmetric crystal lattice, which is a fundamental requirement for second-order NLO activity.

Crystal Growth Techniques for NLO Applications

The quality of the crystalline material is paramount for any NLO application. For organic materials like substituted nitroanilines, solution-based crystal growth methods are commonly employed. High-quality single crystals of the parent compound, 4-bromo-2-nitroaniline, have been successfully grown using the slow evaporation technique. ripublication.com In this method, a saturated solution of the compound is prepared in a suitable solvent, such as ethanol (B145695), and allowed to evaporate slowly at a constant temperature. ripublication.comrasayanjournal.co.in This gradual process facilitates the formation of large, well-ordered single crystals with minimal defects. Similar slow evaporation or slow cooling methods are broadly applicable to a wide range of substituted anilines and are the standard approach for obtaining crystals suitable for optical characterization. mdpi.comresearchgate.net

Role as a Versatile Intermediate in Complex Organic Synthesis

Beyond materials science, this compound is a valuable building block in organic synthesis. Its multifunctional nature, possessing three distinct and reactive sites—the bromo group, the nitro group, and the secondary amine—allows for a wide range of chemical transformations. The parent compound, 4-bromo-2-nitroaniline, is recognized as an important raw material for the synthesis of dyes and other complex organic molecules. guidechem.comguidechem.com

Precursor for Advanced Organic Scaffolds and Heterocyclic Compounds

The specific functional groups on the molecule serve as handles for constructing more complex architectures:

The Bromine Atom: The carbon-bromine bond is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed at this position to attach new aryl, alkyl, alkynyl, or amino moieties, respectively. This allows for the elaboration of the aromatic core into more complex biaryl systems or other advanced scaffolds. Halogenated aromatic compounds are well-established as crucial intermediates in the synthesis of bioactive substances. researchgate.net

The Nitro Group: The nitro group is a versatile functional group that can be readily reduced to a primary amine under various conditions (e.g., using SnCl2, H2/Pd-C, or iron in acetic acid). This transformation yields a diamine derivative, which is a classic precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, such as benzimidazoles, quinoxalines, or benzodiazepines, through condensation with appropriate carbonyl compounds.

The Secondary Amine: The N-(butan-2-yl)amino group can undergo further reactions such as acylation or alkylation, allowing for the introduction of additional functionality.

Building Block for Functional Organic Materials

The structural features of this compound make it an attractive starting point for the synthesis of functional organic materials. Substituted anilines and nitrobenzene (B124822) derivatives are valuable intermediates for a variety of pigments, dyes, and rubber chemicals. mdpi.com The synthesis of more complex molecules often begins with foundational structures like anilines. ketonepharma.comresearchgate.net By leveraging the reactivity of its functional groups, this compound can be incorporated into larger polymeric structures or oligomers. For example, polymerization reactions utilizing the bromine atom could lead to conjugated polymers with interesting electronic and photophysical properties, influenced by the pendant chiral nitroaniline units. The inherent chirality and NLO properties of the monomeric unit could be imparted to the resulting macromolecular material, opening possibilities in areas such as chiral sensors or advanced optical materials.

Potential Applications in Analytical Chemistry and Chemical Sensing

While direct applications of this compound in analytical chemistry are not extensively documented in current literature, the inherent structural and electronic characteristics of this molecule suggest significant potential for its use and the use of its derivatives as chemosensors. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic ring, a hallmark of many sensor molecules, provides a foundation for developing sensitive and selective analytical tools. The bromo and N-butan-2-yl substituents further offer avenues for tuning the molecule's electronic properties, solubility, and steric hindrance, all of which are critical parameters in sensor design.

The primary mechanisms through which nitroaniline derivatives function as chemical sensors involve fluorescence quenching and colorimetric changes. These phenomena are typically triggered by the interaction of the sensor molecule with an analyte, leading to a measurable signal.

Fluorescent Chemosensors

Nitroaromatic compounds are well-known quenchers of fluorescence, a property that can be harnessed for the detection of various analytes. The sensing mechanism is often based on photo-induced electron transfer (PET) from the excited state of a fluorophore to the electron-deficient nitroaromatic compound. In a potential sensor system, this compound or its derivatives could act as the analyte recognition site.

For instance, a fluorescent probe could be designed where the introduction of a metal ion or another target analyte modulates the electron-donating or -withdrawing nature of the nitroaniline moiety, thereby altering the efficiency of fluorescence quenching. The sensitivity and selectivity of such a sensor would be highly dependent on the substituents on the nitroaniline core. Research on pyrene-based luminogens has demonstrated that the number and nature of peripheral substituents significantly influence the detection limits for nitroanilines. osti.govresearchgate.net

Table 1: Comparison of Quenching Efficiency of Pyrene-Based Luminogens for Nitroaniline Isomers

| Luminogen | Analyte | Quenching Efficiency (%) | Limit of Detection (LOD) |

| TriPhPy | p-Nitroaniline | 99.7 | 8.58 x 10⁻⁹ M |

| m-Nitroaniline | 82.4 | - | |

| o-Nitroaniline | 97.8 | - | |

| TetraPhPy | p-Nitroaniline | 99.5 | - |

| m-Nitroaniline | 90.6 | - | |

| o-Nitroaniline | 98.5 | - |

This table is generated based on data from a study on pyrene-based chemosensors for nitroaniline sensing. osti.govresearchgate.net

Colorimetric Sensors

Colorimetric sensors offer the advantage of visual detection, making them suitable for rapid and on-site analysis. The principle behind colorimetric sensing with nitroaniline derivatives often lies in the modulation of the intramolecular charge transfer (ICT) between the electron-donating amino group and the electron-withdrawing nitro group.

The binding of an analyte, such as a metal ion or an anion, to a receptor site on the sensor molecule can alter the electronic distribution within the molecule, leading to a change in its absorption spectrum and a visible color change. The position of the nitro group and the nature of other substituents play a crucial role in determining the sensitivity and selectivity of the colorimetric response. Studies on colorimetric receptors for anions have shown that the presence of a nitro group can enhance the acidity of a proton donor site, facilitating deprotonation and a subsequent color change in the presence of basic anions. nih.gov

The bromo and N-butan-2-yl groups in this compound could be strategically utilized to influence the molecule's affinity for specific analytes and to fine-tune the colorimetric response.

Electrochemical Sensors

The redox-active nature of the nitro group makes nitroaniline derivatives promising candidates for the development of electrochemical sensors. The reduction of the nitro group can be monitored using techniques such as cyclic voltammetry and differential pulse voltammetry. The presence of an analyte can influence the reduction potential or the peak current, providing a measurable signal for detection.

Modified electrodes, incorporating nitroaniline derivatives, can be designed to enhance the sensitivity and selectivity of detection. For example, the electropolymerization of aniline (B41778) derivatives on an electrode surface can create a polymer film that can selectively interact with target analytes. The bromo and N-butan-2-yl substituents could influence the polymerization process and the properties of the resulting polymer film, thereby affecting the sensor's performance. Research on modified electrodes has shown that nanomaterials can be used to enhance the electrochemical detection of nitroaromatic compounds. acs.orgresearchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Research Findings on 4-bromo-N-(butan-2-yl)-2-nitroaniline

A comprehensive search of prominent chemical databases and academic journals, including PubChem, reveals a striking absence of research specifically focused on this compound. While information is available for structurally related compounds, such as the isomeric 5-bromo-N-butan-2-yl-2-nitroaniline and the parent compound N-(butan-2-yl)-4-nitroaniline, no dedicated studies on the synthesis, characterization, or application of the title compound have been published. This lack of data underscores the novelty of this particular molecule and the open field it represents for chemical research.

Identification of Unexplored Reactivity and Synthetic Opportunities

The chemical structure of this compound contains several reactive sites that offer numerous opportunities for synthetic exploration. The nitro group can be reduced to an amine, which could then participate in a variety of coupling reactions or be diazotized to introduce other functionalities. The bromine atom on the aromatic ring is a prime site for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents and the construction of more complex molecules.

Furthermore, the secondary amine linkage provides a site for further functionalization. The chiral center at the butan-2-yl group introduces the possibility of stereoselective reactions and the synthesis of enantiomerically pure derivatives, which could be of interest in medicinal chemistry and materials science. The interplay between the electron-withdrawing nitro group and the bromine atom, along with the electron-donating nature of the alkylated amine, creates a unique electronic profile on the aromatic ring that could lead to interesting and unexplored reactivity patterns.

Outlook for Novel Material Development and Interdisciplinary Research Leveraging This Compound

The structural motifs present in this compound suggest its potential as a building block for novel materials. The nitroaniline core is a known chromophore, and modification of the molecule through the synthetic handles mentioned above could lead to the development of new dyes, pigments, or nonlinear optical materials. The introduction of chirality could also be leveraged in the design of chiral sensors or catalysts.

In an interdisciplinary context, the compound could be investigated for its biological activity. Many nitroaromatic and bromoaniline derivatives exhibit a range of biological effects, and it is conceivable that this compound or its derivatives could possess interesting pharmacological properties. Collaborative research between synthetic chemists, materials scientists, and biologists would be crucial to fully explore the potential of this understudied molecule. The lack of existing research presents a unique opportunity for significant and original contributions to the field of chemistry and its related disciplines.

Q & A

Q. What are the key considerations in synthesizing 4-bromo-N-(butan-2-yl)-2-nitroaniline to maximize yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Halogenation and alkylation steps : Use controlled bromination of nitroaniline precursors followed by N-alkylation with butan-2-yl halides.

- Reaction conditions : Temperature (60–80°C) and solvent choice (polar aprotic solvents like DMF or THF) significantly impact yield .

- Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(dppf)·DCM) improve coupling efficiency in multi-step reactions .

- Workup protocols : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures purity.

Table 1 : Reaction Variables vs. Yield

| Variable | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 70–75°C | 68–72 | ≥95 |

| Solvent | DMF | 70 | 93 |

| Catalyst Loading | 0.05 eq. | 72 | 96 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.2–8.5 ppm) and alkyl group resonances (δ 1.0–1.5 ppm for butan-2-yl) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (expected m/z: ~287.05 for C₁₀H₁₂BrN₂O₂⁺) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding interactions using programs like SHELXL .

Advanced Research Questions

Q. How can the nitro group in this compound be selectively reduced?

- Methodological Answer :

- Catalytic systems : Use Au nanoparticles on SiO₂ or Pd/C with NaBH₄ to reduce the nitro group to NH₂ without affecting bromine .

- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent dehalogenation .

- Monitoring : Track progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) or UV-Vis spectroscopy (λmax reduction at 430 nm).

Q. How do electronic effects of substituents influence reactivity in substitution reactions?

- Methodological Answer :

- Nitro group : Strong electron-withdrawing effect directs electrophilic substitution to the para position of bromine.

- Bromine : Acts as a leaving group in SNAr reactions under basic conditions (e.g., K₂CO₃ in DMSO at 100°C) .

- Computational modeling : Use DFT calculations (Gaussian 09) to map electrostatic potentials and predict regioselectivity .

Q. What strategies resolve discrepancies between computational and experimental stereochemical data?

- Methodological Answer :

- Crystallographic validation : Compare experimental X-ray structures (ORTEP-3 ) with DFT-optimized geometries.

- Dynamic NMR : Detect conformational flexibility in solution (e.g., butan-2-yl rotation barriers) .

- Error analysis : Re-evaluate basis sets (B3LYP/6-311+G(d,p)) and solvent models in simulations .

Q. How does the butan-2-yl group affect solubility and intermolecular interactions?

- Methodological Answer :

- Solubility testing : Measure in solvents like ethanol (high solubility) vs. hexane (low) via gravimetric analysis.

- Hirshfeld surface analysis : Quantify C-H···O and π-π interactions in crystal packing .

- Thermogravimetry (TGA) : Assess thermal stability (decomposition onset ~200°C) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for structural confirmation?

- Methodological Answer :

- Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Isotopic labeling : Synthesize deuterated analogs to assign ambiguous peaks .

- Alternative techniques : Use IR spectroscopy to confirm nitro stretches (~1520 cm⁻¹) and XPS for bromine oxidation states .

Biological Activity Design

Q. What functional group modifications enhance biological activity in derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products